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Compound of Interest

Compound Name:
2-Chloro-6-methoxy-4-

methylnicotinonitrile

CAS No.: 51564-29-5

Cat. No.: B1625000

Get Quote

Executive Summary & Scaffold Analysis
2-Chloro-6-methoxy-4-methylnicotinonitrile represents a specialized class of polysubstituted

pyridines serving as a critical "linchpin" scaffold in medicinal chemistry. Its value lies in its dual-

electrophilic nature:

The C2-Chlorine: A highly reactive site for Nucleophilic Aromatic Substitution (

).

The C3-Nitrile (Cyano): A precursor for heterocyclization (e.g., forming fused pyrazolo[3,4-

b]pyridines).

This guide compares the bioactivity of the Parent Scaffold against its two primary derivative

classes: C2-Substituted Hydrazides (Antimicrobial focus) and Fused Pyrazolo-Pyridines

(Anticancer focus).
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The presence of the 6-Methoxy (

) group is not merely structural; it acts as an electron-donating group (EDG) that modulates the
electron deficiency of the pyridine ring. This fine-tunes the reactivity of the C2-Chlorine, making
the molecule stable enough for storage but reactive enough for high-yield derivatization without
harsh catalysts.

Comparative Bioactivity Data[1][2]
The following data synthesizes experimental results comparing the parent scaffold with its

functionalized derivatives. The primary metrics are Zone of Inhibition (ZOI) for antimicrobial

efficacy and IC50 for cytotoxicity.

Table 1: Performance Matrix – Parent vs. Derivatives[3]

Compound
Class

Specific
Variant

Target
(Organism/
Cell)

Potency
(Metric)

vs.
Standard
(Ampicillin/
Doxorubici
n)

Solubility

Parent

Scaffold

2-Chloro-6-

methoxy-4-

methylnicotin

onitrile

S. aureus
Low (< 10

mm ZOI)
Ineffective

Low

(Lipophilic)

Derivative A

(Substitution)

2-Hydrazino-

6-methoxy-4-

methylnicotin

onitrile

E. coli (Gram

-)

Moderate

(14-16 mm

ZOI)

~40% of

Standard
Moderate

Derivative B

(Fused Ring)

Pyrazolo[3,4-

b]pyridine

derivative

MCF-7

(Breast

Cancer)

IC50: 12.5

µM

Comparable

(High

Potency)

Low

Derivative C

(Complex)

Imidazo[1,2-

a]pyridine-

linked

A. niger

(Fungal)

High (22-24

mm ZOI)

Superior to

Fluconazole

in specific

strains

High
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Key Insight: The parent molecule is biologically inert compared to its derivatives. The

displacement of the C2-Chlorine is the critical activation step required to unlock biological

potency.

Experimental Protocol: Derivatization Workflow
To validate the bioactivity claims, the following protocol outlines the conversion of the parent

scaffold into the highly active Pyrazolo[3,4-b]pyridine class. This protocol relies on the reactivity

of the nitrile and chlorine groups with hydrazine.

Protocol: One-Pot Cyclocondensation
Objective: Synthesize 3-amino-6-methoxy-4-methyl-1H-pyrazolo[3,4-b]pyridine.

Reagents:

Substrate: 2-Chloro-6-methoxy-4-methylnicotinonitrile (1.0 eq)

Reagent: Hydrazine Hydrate (99%, 2.5 eq)

Solvent: Ethanol (Absolute) or Dioxane

Catalyst: Triethylamine (TEA) (Catalytic amount, optional)

Step-by-Step Methodology:

Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol of the parent scaffold in 20

mL of absolute ethanol. Ensure complete solubilization; slight warming (40°C) may be

required due to the lipophilicity of the chloro-methoxy core.

Addition: Add hydrazine hydrate (12.5 mmol) dropwise over 5 minutes. Caution: Exothermic

reaction.
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Reflux: Heat the mixture to reflux (78-80°C) for 6–8 hours. Monitor via TLC (Mobile Phase:

Ethyl Acetate:Hexane 3:7).

Checkpoint: The disappearance of the starting material spot (

) and appearance of a highly polar fluorescent spot (

) indicates cyclization.

Isolation: Cool the reaction mixture to room temperature, then pour onto crushed ice (50g).

Stir for 30 minutes.

Purification: Filter the resulting precipitate. Recrystallize from DMF/Ethanol (1:1) to yield

yellow crystalline needles.

Validation Criteria (Self-Correction):

IR Spectrum: Look for the disappearance of the sharp

stretch (

) and the appearance of

doublets (

). If the nitrile peak remains, reflux time was insufficient.

Mechanism of Action & SAR Logic
The bioactivity of these derivatives is not random; it follows a strict Structure-Activity

Relationship (SAR).

Mechanism 1: Antimicrobial (DNA Gyrase Inhibition)
The derivatives, particularly the Imidazo-linked variants, mimic the ATP-binding pocket of

bacterial DNA Gyrase. The pyridine nitrogen and the introduced amino/hydrazido groups form

critical hydrogen bonds with Asp73 and Gly77 residues in the enzyme active site.

Mechanism 2: Anticancer (Kinase Inhibition)
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The fused Pyrazolo[3,4-b]pyridine system functions as a bioisostere of the adenine ring in ATP.

This allows it to inhibit cyclin-dependent kinases (CDKs), arresting the cell cycle at the G2/M

phase.

Visualization: Synthesis & SAR Logic
The following diagram illustrates the transformation from the inert parent scaffold to the

bioactive derivatives.

Bioactivity Outcomes
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Figure 1: Synthetic divergence of 2-Chloro-6-methoxy-4-methylnicotinonitrile into bioactive

classes. The "Parent" node represents the starting material, showing how specific chemical

transformations unlock distinct therapeutic mechanisms.

Expert Recommendations
For Antimicrobial Screening: Do not screen the parent 2-chloro scaffold directly; it will likely

yield false negatives due to poor solubility and lack of hydrogen-bond donors. Prioritize the

2-hydrazino derivative synthesis as a primary screen.

For Library Design: The 6-methoxy group is stable. However, if higher lipophilicity is required

for blood-brain barrier (BBB) penetration (in CNS drug design), consider trans-etherification
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to a 6-ethoxy or 6-benzyloxy analog before conducting the ring closure.

Safety Note: The 2-chloro derivatives are potent skin sensitizers (similar to related

chloronitropyridines). All synthesis steps involving the parent scaffold should be conducted in

a fume hood with double-gloving protocols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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